molecular formula C14H15N5O B2575930 9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine CAS No. 1226456-35-4

9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine

Numéro de catalogue B2575930
Numéro CAS: 1226456-35-4
Poids moléculaire: 269.308
Clé InChI: DNKLVNJEGGUJSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine is a purine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as ETP-46464 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential limitations in laboratory experiments.

Mécanisme D'action

The mechanism of action of ETP-46464 involves the inhibition of cGAS activity. cGAS is an enzyme that is involved in the innate immune response by detecting foreign DNA in the cytoplasm of cells. Upon detection of foreign DNA, cGAS synthesizes cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and other cytokines. Inhibition of cGAS activity by ETP-46464 leads to the suppression of the immune response.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and dendritic cells. ETP-46464 has also been shown to reduce the severity of inflammation in animal models of autoimmune disorders such as lupus and psoriasis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of ETP-46464 is its specificity for cGAS inhibition, which makes it a useful tool for studying the role of cGAS in the immune response. However, one limitation of ETP-46464 is its relatively low potency compared to other cGAS inhibitors. This can make it challenging to achieve complete inhibition of cGAS activity in some experimental settings.

Orientations Futures

For research on ETP-46464 include improving its potency and selectivity for cGAS inhibition, as well as investigating its potential therapeutic applications in various diseases. ETP-46464 may also be useful in combination with other drugs for the treatment of cancer and autoimmune disorders. Further studies are needed to fully understand the mechanism of action and potential limitations of ETP-46464.
Conclusion:
In conclusion, ETP-46464 is a purine derivative that has been studied extensively for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of cGAS activity, leading to the suppression of the immune response. ETP-46464 has anti-inflammatory effects and has shown promise in animal models of autoimmune disorders. Although it has some limitations, ETP-46464 is a useful tool for studying the role of cGAS in the immune response and has potential for future therapeutic applications.

Méthodes De Synthèse

The synthesis of ETP-46464 involves the reaction of 4-methoxyphenyl hydrazine with 9-ethylguanine in the presence of a palladium catalyst. This reaction leads to the formation of 9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine as the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

ETP-46464 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. Inhibition of cGAS activity leads to the suppression of the immune response, which can be beneficial in the treatment of autoimmune disorders and inflammation.

Propriétés

IUPAC Name

9-ethyl-N-(4-methoxyphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-3-19-9-17-12-13(15-8-16-14(12)19)18-10-4-6-11(20-2)7-5-10/h4-9H,3H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKLVNJEGGUJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.